molecular formula C11H13ClO2 B1583663 4-Chloro-4'-methoxybutyrophenone CAS No. 40877-19-8

4-Chloro-4'-methoxybutyrophenone

Cat. No. B1583663
CAS RN: 40877-19-8
M. Wt: 212.67 g/mol
InChI Key: NGBTWDPPZFGUAY-UHFFFAOYSA-N
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Description

4-Chloro-4’-methoxybutyrophenone is a chemical compound with the molecular formula C11H13ClO2 . It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da .


Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-methoxybutyrophenone consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the search results.


Physical And Chemical Properties Analysis

4-Chloro-4’-methoxybutyrophenone has a density of 1.1±0.1 g/cm³ . It has a boiling point of 343.9±22.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.8±3.0 kJ/mol . The flash point is 145.5±21.3 °C . The index of refraction is 1.515 .

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : 4-Chloro-4'-methoxybutyrophenone is utilized in the synthesis of various pharmaceutical compounds. For instance, it is involved in the manufacture of benzestrol, used for treating ovarian function inadequacy, by acylating anisole with butyryl chloride (Savin & Kesler, 1976). Similarly, it is used in the production of chlortrianizen, a prostate cancer treatment, through acylation of anisole with monochloroacetyl chloride (Veksler et al., 1976).

  • Corrosion Inhibition : In the field of materials science, derivatives of 4-Chloro-4'-methoxybutyrophenone have been synthesized and investigated as corrosion inhibitors for mild steel in acidic media. These compounds, including 4-chloro-acetophenone-O-1'-(1',3',4'-triazolyl)-metheneoxime, have demonstrated efficiency in inhibiting corrosion through various techniques like weight loss and electrochemical methods (Li et al., 2007).

  • Environmental Impact Assessment : The compound has also been studied in environmental contexts. For example, research on chlorination by-products from ferulic acid and biologically treated pulp mill effluents has identified compounds related to 4-Chloro-4'-methoxybutyrophenone, contributing to understanding the environmental impact of chlorination processes (Conrad & Huck, 1996).

  • Drinking Water Treatment : It has been involved in studies exploring the reactions between chlorine/chloramine and benzophenone-type UV filters, including derivatives of 4-Chloro-4'-methoxybutyrophenone, during drinking water treatment processes. This research provides insights into the safety management of drinking water (Yang et al., 2018).

  • Advanced Material Synthesis : The compound's derivatives are used in the synthesis of advanced materials, such as β-amyloid aggregation inhibitors, demonstrating its role in developing therapeutic agents for diseases like Alzheimer's (Choi et al., 2003).

Safety And Hazards

4-Chloro-4’-methoxybutyrophenone is considered hazardous. It causes severe skin burns and eye damage . In case of skin contact, immediate medical attention is required. Contaminated clothing and shoes should be removed and the skin should be washed off immediately with soap and plenty of water . In case of ingestion, vomiting should not be induced, and immediate medical attention is required . In case of inhalation, the victim should be moved to fresh air immediately .

properties

IUPAC Name

4-chloro-1-(4-methoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBTWDPPZFGUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193855
Record name 4-Chloro-4'-methoxybutyrophenone
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-methoxybutyrophenone

CAS RN

40877-19-8
Record name 4-Chloro-1-(4-methoxyphenyl)-1-butanone
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Record name 4-Chloro-4'-methoxybutyrophenone
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Record name 4-Chloro-4'-methoxybutyrophenone
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Record name 4-chloro-4'-methoxybutyrophenone
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Synthesis routes and methods I

Procedure details

Anisole (2.16 g, 20 mmol) was dissolved in toluene (20 ml). The mixture was cooled to −10° C. and aluminum chloride (2.67 g, 20 mmol) was added. 4-Chlorobutyryl chloride (2.47 ml, 22 mmol) was added dropwise at −10° C. and stirred for 0.5 hour at −10° C. The reaction mixture was poured into iced water (40 ml). After separation, the organic layer was washed with 20%citric acid (10 ml) twice, 1N-sodium hydroxide (10 ml) and 20% brine (10 ml) twice, and was concentrated under reduced pressure to give 4-chloro-1-(4-methoxyphenyl)-1-butanone (4.21 g, yield 99%).
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Quantity
2.47 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a cooled solution of 10.8 g (0.1 mol) anisole in 100 ml anhydrous toluene 13.3 g (0.1 mol) aluminium trichloride was added in portions over 15 minutes at −10° C. then 15.5 g (12.3 ml, 0.1 mmol) 4-chloro-butyryl chloride were added over 15 minutes keeping the temperature at −10° C. After stirring for additional 30 minutes at −10° C. the reaction mixture was hydrolyzed and the layers were separated. The aqueous layer was extracted with toluene (three times 100 ml) and the combined organic layers were dried and evaporated to yield 20.8 g (97%) 4-chloro-1-(4-methoxy-phenyl)-butan-1-one as a light beige liquid that solidified on standing. The product was used without further purification.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 45.96 g. (0.217 mole) of 4-chloro-4 -methoxybutyrophenone [prepared in (a), above], 28 g. (0.27 mole) of 2,2-dimethyl-1,3-propanediol and 0.53 g. of p-toluenesulfonic acid in 425 ml. of benzene is heated at reflux under a Dean-Stark trap for about 20 hours. The solution is allowed to cool, washed successively with aqueous sodium bicarbonate solution, water and brine and then evaporated to dryness. The residue is distilled at 174° C. at 1.5 mm. of mercury pressure and then recrystallized from petroleum ether to give 19.97 g. (30.9% yield) of 4-chloro-4'-methoxybutyrophenone, 2,2-dimethylpropylene ketal, having a melting point of 51.5 ° to 53.5° C.
Name
4-chloro-4 -methoxybutyrophenone
Quantity
0.217 mol
Type
reactant
Reaction Step One
Quantity
0.27 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,2-dimethylpropylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DVM Gatlin - 2018 - search.proquest.com
The research projects presented in this dissertation looks at the photodynamics of various carbonyl-based compounds. The following research studies were designed to investigate the …
Number of citations: 3 search.proquest.com

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